1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
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Overview
Description
1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a trichlorobut-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with trichlorobutene under specific conditions to introduce the trichlorobut-1-en-2-yl group onto the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the trichlorobut-1-en-2-yl group can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and halides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorobenzenes, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively .
Scientific Research Applications
1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the trichlorobut-1-en-2-yl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
1-Fluorobutane: An aliphatic compound with a fluorine atom attached to a butane chain.
4-Fluorobenzotrichloride: A compound with a similar trichloromethyl group attached to the benzene ring.
Uniqueness: 1-Fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the presence of both a fluorine atom and a trichlorobut-1-en-2-yl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62472-59-7 |
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Molecular Formula |
C10H8Cl3F |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1-fluoro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C10H8Cl3F/c1-7(6-10(11,12)13)8-3-2-4-9(14)5-8/h2-5H,1,6H2 |
InChI Key |
VJTSENLJWDNGQK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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